molecular formula C8H3Cl3N2 B025338 4,6,8-Trichloroquinazoline CAS No. 19815-21-5

4,6,8-Trichloroquinazoline

Cat. No.: B025338
CAS No.: 19815-21-5
M. Wt: 233.5 g/mol
InChI Key: OXWAQRCVLUTMKY-UHFFFAOYSA-N
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Description

4,6,8-Trichloroquinazoline is a heterocyclic organic compound with the molecular formula C8H3Cl3N2. It is a derivative of quinazoline, characterized by the presence of three chlorine atoms at the 4th, 6th, and 8th positions of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6,8-Trichloroquinazoline can be synthesized through several methods. One common approach involves the chlorination of quinazoline derivatives. For instance, starting with 2-amino-5-chlorobenzoic acid, the compound undergoes cyclization followed by chlorination to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of phosphorus oxychloride and dimethylaniline as reagents. The reaction mixture is refluxed, cooled, and then poured into a mixture of diethyl ether and water to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 4,6,8-Trichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 4,6,8-Trichloroquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

  • 2,4,6-Trichloroquinazoline
  • 2,4,7-Trichloroquinazoline
  • 2,4,8-Trichloroquinazoline

Comparison: 4,6,8-Trichloroquinazoline is unique due to the specific positions of the chlorine atoms on the quinazoline ring. This unique arrangement can influence its chemical reactivity and biological activity compared to other trichloroquinazoline derivatives. For example, the regioselectivity of substitution reactions can vary significantly depending on the positions of the chlorine atoms .

Properties

IUPAC Name

4,6,8-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWAQRCVLUTMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289818
Record name 4,6,8-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-21-5
Record name 19815-21-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6,8-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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